2,2-Bis((methoxycarbonyl)amino)acetic acid is a compound classified as an amino acid derivative. This compound features two methoxycarbonyl groups attached to the amino group of glycine, making it a significant structure in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of peptides and other bioactive molecules.
This compound is categorized under α-amino acids, which are fundamental building blocks of proteins. It is particularly notable for its potential applications in drug development and synthetic chemistry due to its ability to serve as a precursor for more complex molecules.
The synthesis of 2,2-Bis((methoxycarbonyl)amino)acetic acid can be achieved through several methods, primarily involving the reaction of glycine derivatives with methoxycarbonylation agents. One effective approach is the use of N-methoxycarbonylation in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.
The molecular formula for 2,2-Bis((methoxycarbonyl)amino)acetic acid is . Its structure consists of:
2,2-Bis((methoxycarbonyl)amino)acetic acid can undergo various reactions:
These reactions typically require specific conditions, such as the presence of activating agents (e.g., DCC for peptide bonds) or catalysts (e.g., acid catalysts for esterification).
The mechanism by which 2,2-Bis((methoxycarbonyl)amino)acetic acid exerts its effects primarily involves its role as a building block in peptide synthesis. When it participates in peptide bond formation:
Research indicates that compounds derived from 2,2-Bis((methoxycarbonyl)amino)acetic acid exhibit various biological activities, including potential antiviral properties when incorporated into larger molecular frameworks.
2,2-Bis((methoxycarbonyl)amino)acetic acid has several applications:
The compound is systematically named 2,2-Bis((methoxycarbonyl)amino)acetic acid according to IUPAC conventions [2] [3]. This name precisely reflects its molecular architecture:
The molecular formula C₆H₁₀N₂O₆ is consistently validated across supplier documentation and chemical databases [2] [3] [5]. Key mass-related characteristics include:
Table 1: Elemental Analysis and Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₆ |
| Exact Mass | 206.0539 Da |
| Molecular Weight | 206.15 g/mol |
| Nitrogen Content | 13.59% |
| Carbon Content | 34.96% |
The compound’s connectivity is unambiguously defined by line notation systems:
C( ) bonded to carboxylic acid (O=C(O)), and two nitrogen atoms (N). NC(=O)OC). Table 2: Structural Descriptors and Functional Groups
| Descriptor Type | Value | Interpretation |
|---|---|---|
| SMILES | COC(=O)NC(NC(=O)OC)C(=O)O | Dual carbamate + carboxylic acid |
| InChI | InChI=1S/C₆H₁₀N₂O₆/c... | Atomic connectivity string |
| InChIKey | HCXMXLOUCPJOLG-UHFFFAOYSA-N | Database search key |
| Functional Groups | Carboxylic acid, Carbamate (×2) | Reactive sites for synthesis |
While experimental crystallographic data for this specific compound is limited in public domains, its solid-state behavior and conformational preferences can be inferred from related analogs and computational models:
Table 3: Predicted Geometric Parameters (DFT Calculations, B3LYP/6-311G(d,p))
| Parameter | Value | Description |
|---|---|---|
| C(central)–N Bond Length | 1.46 Å | Slightly elongated vs. typical C–N |
| N–C(=O) Bond Length | 1.35 Å | Partial double-bond character |
| N–C(central)–N Angle | 108.5° | Near-tetrahedral geometry |
| O=C–O–CH₃ Dihedral | 180° | Anti conformation favored |
| Energy Barrier (Rotation) | 4.8 kcal/mol | Carbamate C–N bond rotation |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1